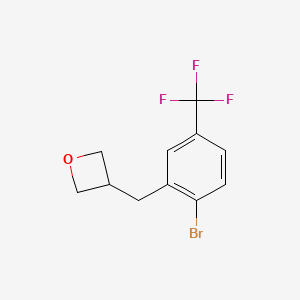

3-(2-Bromo-5-(trifluoromethyl)benzyl)oxetane

CAS No.:

Cat. No.: VC15894423

Molecular Formula: C11H10BrF3O

Molecular Weight: 295.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10BrF3O |

|---|---|

| Molecular Weight | 295.09 g/mol |

| IUPAC Name | 3-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]oxetane |

| Standard InChI | InChI=1S/C11H10BrF3O/c12-10-2-1-9(11(13,14)15)4-8(10)3-7-5-16-6-7/h1-2,4,7H,3,5-6H2 |

| Standard InChI Key | UMLSRZLTYRRAPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CO1)CC2=C(C=CC(=C2)C(F)(F)F)Br |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct functional groups: a 2-bromo-5-(trifluoromethyl)benzyl substituent, an oxetane ring, and a methylene linker. The benzene ring is substituted at the 2-position with bromine and at the 5-position with a trifluoromethyl group, creating an asymmetric substitution pattern that influences electronic distribution and steric interactions . The oxetane ring, a four-membered cyclic ether, is connected via a methylene bridge (-CH2-) to the aromatic system. This arrangement introduces conformational rigidity while maintaining sufficient flexibility for molecular interactions.

Electronic Effects

The electron-withdrawing trifluoromethyl (-CF3) group induces a significant meta-directing effect on the aromatic ring, polarizing the π-electron system and enhancing electrophilic substitution reactivity at the para position relative to the bromine atom . Bromine, as a heavy halogen, contributes to van der Waals interactions and may participate in halogen bonding with biological targets. The oxetane oxygen’s lone pairs enable hydrogen bonding, potentially improving aqueous solubility compared to purely hydrocarbon frameworks.

Stereochemical Considerations

Despite the presence of a chiral oxetane ring, the compound lacks defined stereocenters due to the symmetric substitution pattern on the oxetane (3-position). Computational models from PubChem confirm the absence of stereoisomerism, as all atoms in the oxetane ring are equivalent under rotational symmetry .

Synthesis and Manufacturing

Reported Synthetic Routes

While detailed synthetic protocols remain proprietary, generalized methodologies for analogous oxetane-containing compounds suggest a multi-step approach:

-

Friedel-Crafts Alkylation: Introduction of the trifluoromethyl group via electrophilic substitution on a pre-brominated toluene derivative.

-

Bromination: Selective bromination at the 2-position using directing groups or catalysts to ensure regioselectivity.

-

Oxetane Formation: Cyclization of a diol intermediate under acidic conditions to form the oxetane ring, followed by purification via column chromatography.

Challenges in Synthesis

-

Regioselectivity: Achieving mono-bromination at the 2-position requires careful control of reaction conditions to avoid polybrominated byproducts.

-

Oxetane Stability: The strain inherent to four-membered rings necessitates mild cyclization conditions to prevent ring-opening reactions.

-

Purification: The compound’s lipophilic nature (XLogP3-AA = 3.6) complicates isolation, often requiring high-performance liquid chromatography (HPLC).

Physicochemical Properties

Key Parameters

The compound’s moderate lipophilicity (XLogP3-AA = 3.6) suggests favorable membrane permeability, a critical attribute for central nervous system (CNS)-targeted therapeutics . The low polar surface area (9.2 Ų) further supports blood-brain barrier penetration .

Future Research Directions

Derivative Synthesis

-

Halogen Substitution: Replace bromine with iodine or chlorine to modulate electronic effects and binding kinetics.

-

Oxetane Modification: Introduce methyl or fluoro substituents on the oxetane ring to alter steric and electronic profiles.

Computational Modeling

Molecular docking studies using the compound’s SMILES string (C1C(CO1)CC2=C(C=CC(=C2)C(F)(F)F)Br) could predict interactions with enzymes such as kinases or GPCRs.

In Vitro Assays

Priority targets for screening include:

-

Cytochrome P450 Enzymes: Assess metabolic stability and potential drug-drug interactions.

-

hERG Channel Binding: Evaluate cardiac toxicity risk due to the compound’s lipophilicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume